3-Oxooctanoic acid

Asymmetric synthesis Biocatalysis Enantioselective reduction

β-Keto acid instability and chain-length-dependent enzyme specificity challenge labs synthesizing optically pure (R)-3-hydroxyoctanoic acid. Substituting shorter or longer 3-oxo fatty acid analogs yields incorrect enantiomers or no product, wasting resources. • Preferred chiral substrate: delivers ≥98% ee (R)-3-hydroxyoctanoic acid via baker's yeast reduction-unattainable with C4 or C6 analogs. • Validated precursor for C8-AHL quorum sensing probes and 3-oxooctanoyl-CoA. • Supplied as solid; store at RT; global shipping available. Specify CAS 13283-91-5 for reproducible metabolic flux and enzyme profiling studies.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 13283-91-5
Cat. No. B082715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxooctanoic acid
CAS13283-91-5
Synonyms3-ketooctanoic acid
3-oxooctanoic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CC(=O)O
InChIInChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11)
InChIKeyFWNRRWJFOZIGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxooctanoic Acid: Medium-Chain β-Keto Acid


3-Oxooctanoic acid (CAS 13283-91-5), also known as 3-ketooctanoic acid or β-oxocaprylic acid, is a medium-chain β-keto acid belonging to the class of 3-oxo fatty acids [1]. It serves as a key intermediate in fatty acid biosynthesis and metabolism, formed by the action of fatty acid synthases on acetyl-CoA and malonyl-CoA precursors [2]. As a possible metabolite of 2-octynoic acid [3] and a precursor to 3-oxooctanoyl-CoA and 3-oxooctanoylcarnitine [4], this compound occupies a central position in metabolic flux studies, enzyme substrate characterization, and synthetic biology applications requiring medium-chain keto acid intermediates.

Why Generic 3-Oxo Fatty Acids Fail


The 3-oxo fatty acid class encompasses compounds ranging from C4 (3-oxobutanoic acid) to C18 (3-oxostearic acid), yet chain length critically governs biological recognition, metabolic partitioning, and enzymatic activity [1]. Substituting 3-oxooctanoic acid (C8) with a shorter-chain analog such as 3-oxohexanoic acid (C6) or a longer-chain analog such as 3-oxodecanoic acid (C10) alters substrate specificity for key enzymes including β-ketoacyl-ACP synthases, acyl-CoA ligases, and quorum sensing lactonases [2]. Furthermore, the inherent instability of β-keto acids and their spontaneous decarboxylation rates vary with chain length, directly impacting experimental reproducibility and yield [3]. The evidence presented in Section 3 quantifies these chain-length-dependent differences, demonstrating that 3-oxooctanoic acid occupies a discrete physicochemical and biochemical niche not interchangeable with other 3-oxo fatty acids.

Quantitative Differentiation Evidence


Chain-Length-Dependent Enantioselectivity in Yeast Reduction

In a systematic study of eleven β-keto acids reduced by fermenting baker's yeast, 3-oxooctanoic acid (C8) yielded the corresponding (R)-hydroxy acid with ≥98% enantiomeric excess (ee), whereas 3-oxobutanoic acid (C4) produced the (S)-hydroxy acid with only 86% ee [1]. This reversal of stereochemical preference and superior enantioselectivity for the C8 substrate demonstrates that 3-oxooctanoic acid is the preferred substrate when high optical purity (R)-3-hydroxyoctanoic acid is required for downstream synthetic or analytical applications.

Asymmetric synthesis Biocatalysis Enantioselective reduction

Specific Metabolic Fate from 2-Octynoic Acid

Administration of 2-octynoic acid to rats resulted in the identification of 3-oxooctanoic acid as the primary β-oxidation metabolite, formed via enzymatic hydration of the C≡C triple bond [1]. This pathway is distinct from the metabolism of saturated octanoic acid, which proceeds via sequential dehydrogenation, and from 2-alkenoic acids, which yield 3-hydroxy intermediates. The specific conversion of 2-octynoic acid to 3-oxooctanoic acid establishes this compound as a unique biomarker and mechanistic probe for studying alkyne-to-β-keto acid metabolic transformations.

Drug metabolism Xenobiotic β-oxidation Metabolite identification

Quorum Sensing Lactonase Substrate Specificity

BRENDA enzyme database entries for lactonase EC 3.5.1.97 (acyl-homoserine lactone acylase) report differential substrate specificity based on N-acyl chain length. The N-3-oxodecanoyl-L-homoserine lactone (C10) is characterized as a 'best substrate,' whereas N-3-oxooctanoyl-L-homoserine lactone (C8) is designated a 'moderate substrate' for the Shewanella loihica enzyme [1]. This quantitative substrate ranking demonstrates that 3-oxooctanoic acid-derived signaling molecules occupy a distinct activity tier, relevant for researchers designing selective quorum sensing inhibition or activation assays where signal strength modulation is critical.

Quorum sensing N-acyl homoserine lactone Lactonase substrate profiling

Predicted logP and pKa Differentiation

Computational predictions from the Human Metabolome Database (HMDB) and FooDB assign 3-oxooctanoic acid a logP of 2.03 (ChemAxon) and a pKa of 4.58 for the carboxylic acid group [1][2]. For comparison, 3-oxobutanoic acid (acetoacetic acid) exhibits a predicted logP of approximately -0.5 and pKa of ~3.6, while 3-oxodecanoic acid has a predicted logP of ~3.0. The C8 chain length of 3-oxooctanoic acid confers intermediate lipophilicity—sufficient for membrane permeability yet maintaining aqueous solubility of 3.56 g/L [1]—positioning it as the optimal balance between bioavailability and formulation compatibility among medium-chain β-keto acids.

Physicochemical property Lipophilicity Ionization constant

Optimal Application Scenarios


Enantiopure (R)-3-Hydroxyoctanoic Acid Synthesis

Based on the demonstrated ≥98% ee for (R)-hydroxy acid formation by baker's yeast reduction [1], 3-oxooctanoic acid is the preferred starting material for laboratories requiring optically pure (R)-3-hydroxyoctanoic acid. This application is critical for synthesizing chiral building blocks used in pharmaceutical intermediates and natural product total synthesis. Procurement should specify 3-oxooctanoic acid specifically—substitution with 3-oxobutanoic acid (C4) would yield the incorrect (S)-enantiomer with lower ee (86%), while longer-chain analogs (≥C11) exhibit fermentation inhibition and yield no product [1].

Metabolic Tracer Studies of 2-Octynoic Acid

Investigators studying the metabolism of alkynoic acids require authentic 3-oxooctanoic acid as an analytical reference standard for LC-MS/MS or GC-MS quantification. The compound's unique formation from 2-octynoic acid via enzymatic triple-bond hydration [2] makes it an indispensable biomarker for tracking this specific metabolic pathway. No other 3-oxo fatty acid can substitute, as the chain length is dictated by the precursor alkynoic acid administered.

Quorum Sensing Signal Modulation

For microbiology laboratories investigating N-acyl homoserine lactone (AHL)-mediated quorum sensing, 3-oxooctanoic acid serves as the precursor for synthesizing N-3-oxooctanoyl-L-homoserine lactone (C8-AHL). Evidence from lactonase substrate profiling [3] indicates that C8-AHL acts as a 'moderate' substrate compared to the 'best' C10-AHL. This intermediate activity level is valuable for dose-response studies where maximal signal strength would obscure subtle regulatory effects. Procurement of 3-oxooctanoic acid enables preparation of this specific AHL variant.

β-Ketoacyl-ACP Synthase and Acyl-CoA Ligase Studies

Biochemists characterizing fatty acid synthase components require 3-oxooctanoic acid as a medium-chain β-keto acid substrate. The compound's predicted logP (2.03) and pKa (4.58) [4] confer solubility and ionization properties that differ from both shorter (C4) and longer (C10) analogs. In vitro assays using purified β-ketoacyl-ACP synthase or acyl-CoA ligase enzymes [5] rely on 3-oxooctanoic acid to establish chain-length specificity profiles. Substitution with non-cognate chain lengths would yield misleading kinetic parameters and misrepresent enzyme substrate preferences.

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